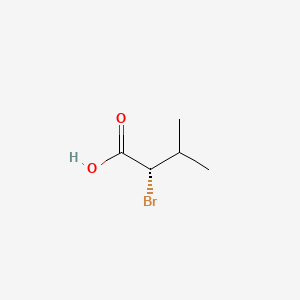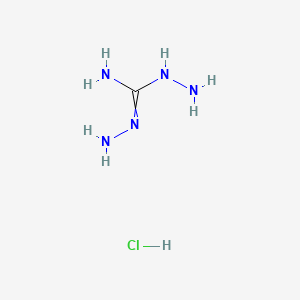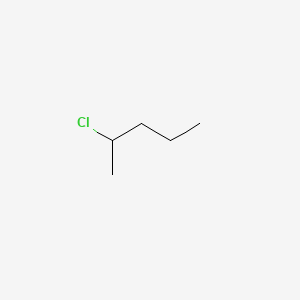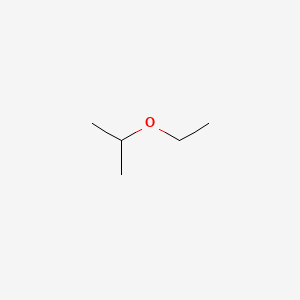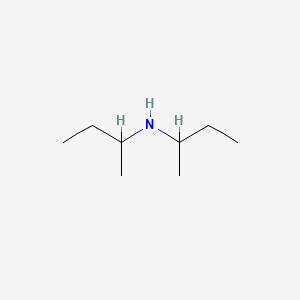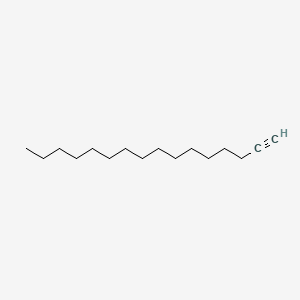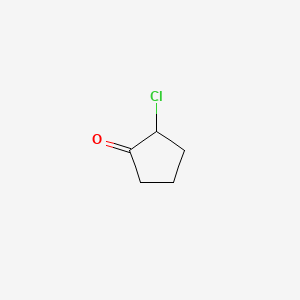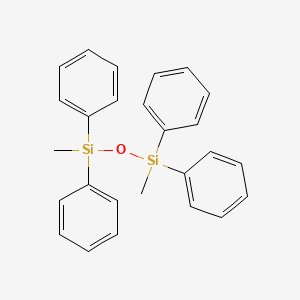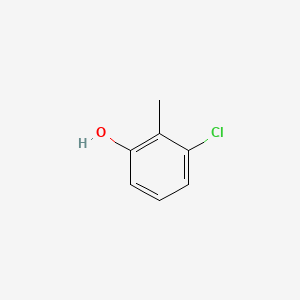![molecular formula C13H14 B1584104 5-Phenylbicyclo[2.2.1]hept-2-ene CAS No. 6143-30-2](/img/structure/B1584104.png)
5-Phenylbicyclo[2.2.1]hept-2-ene
Übersicht
Beschreibung
5-Phenylbicyclo[2.2.1]hept-2-ene is a chemical compound with the molecular formula C13H14 . It has an average mass of 170.250 Da and a monoisotopic mass of 170.109543 Da .
Molecular Structure Analysis
The molecular structure of 5-Phenylbicyclo[2.2.1]hept-2-ene consists of a bicyclic heptene ring with a phenyl group attached . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
5-Phenylbicyclo[2.2.1]hept-2-ene has a density of 1.0±0.1 g/cm3, a boiling point of 248.5±20.0 °C at 760 mmHg, and a flash point of 99.0±10.3 °C . It has no H bond acceptors or donors, and one freely rotating bond . Its ACD/LogP is 4.02 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Phenylbicyclo[2.2.1]hept-2-ene derivatives have been synthesized and analyzed for their geometric parameters and conformational properties. For instance, exo-5-Aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene and its 2,3-epoxy derivative were synthesized, and their molecular structures, including barriers to rotation of the aminomethyl fragment, were studied using the molecular-mechanics method (Kas’yan et al., 2001).
Catalysis and Reaction Mechanisms
The compound has been involved in studies related to catalysis and reaction mechanisms. For example, a gold 7-phenylbicyclo[3.2.0]hept-1(7)-ene complex was investigated in the context of gold-catalyzed cycloisomerization, revealing insights into the kinetics of isomerization and the role of Brønsted Acid (Brooner et al., 2014).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of aromatic substituted norbornene mono-esters, which includes derivatives of 5-Phenylbicyclo[2.2.1]hept-2-ene, has been achieved using pig's liver esterase. This process yielded enantioselectivities ranging from low to high (Mamaghani, 2002).
Chemical Reactions and Transformations
Chemical transformations of derivatives of 5-Phenylbicyclo[2.2.1]hept-2-ene have been extensively studied. For instance, bromofluorocarbene addition to 6-phenylbicyclo[3.2.0]hept-6-ene provided various fluoro-indanes, indicating diverse reaction pathways and product formations (Algi & Balcı, 2006).
Applications in Pharmaceutical Synthesis
Although information related to drug use, dosage, and side effects is excluded as per request, it's notable that derivatives of 5-Phenylbicyclo[2.2.1]hept-2-ene have been involved in the synthesis of pharmaceutical compounds. For example, an efficient method for synthesizing N-(3-phenylbicyclo[[2.2.1]-yl)-N-ethylamine hydrochloride was developed, showcasing the compound's utility in pharmaceutical synthesis (Novakov et al., 2011).
Exploration in Organic Chemistry
5-Phenylbicyclo[2.2.1]hept-2-ene derivatives have been central in various organic chemistry explorations. One example is the synthesis and characterization of N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes, showcasing the diversity in chemical reactions and product formations involving this compound (Kasyan et al., 2007).
Photoreactive Polymer Research
In the field of material science, 5-Phenylbicyclo[2.2.1]hept-2-ene derivatives have been utilized in the study of photoreactive polymers. Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) was developed as a functional polymer with photoreactive arylamide groups, which underwent photo-Fries rearrangement under UV irradiation, altering the refractive index and surface properties (Griesser et al., 2009).
Eigenschaften
IUPAC Name |
5-phenylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNNHYNYFLXKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30421-34-2 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30421-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90976987 | |
| Record name | 5-Phenylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylbicyclo[2.2.1]hept-2-ene | |
CAS RN |
6143-30-2 | |
| Record name | 5-Phenylbicyclo(2.2.1)-2-heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

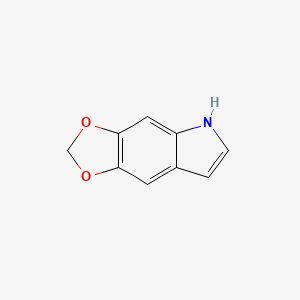
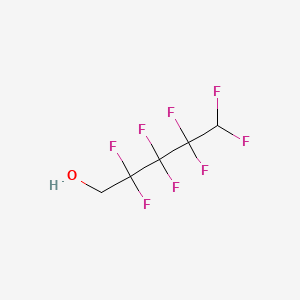
![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
